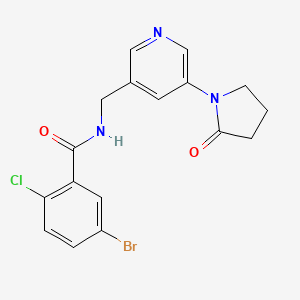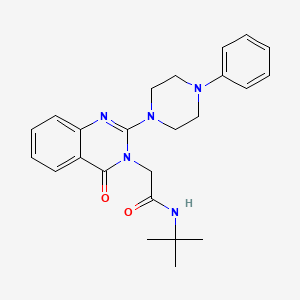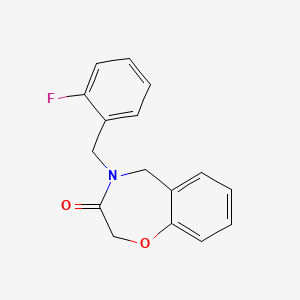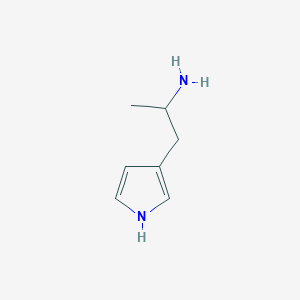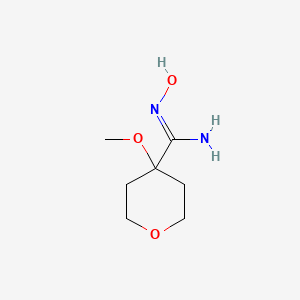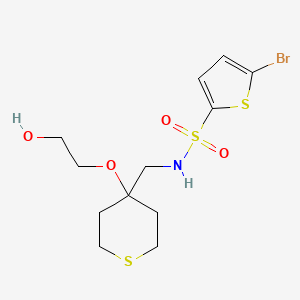
3-(4-Ethoxybenzenesulfonyl)-1,6-diethyl-1,4-dihydroquinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The molecule “3-(4-Ethoxybenzenesulfonyl)-1,6-diethyl-1,4-dihydroquinolin-4-one” is a quinolinone derivative with an ethoxybenzenesulfonyl group at the 3-position and ethyl groups at the 1 and 6-positions. Quinolinones are a class of compounds that contain a quinoline backbone, which is a fused benzene and pyridine ring, and a carbonyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The carbonyl group at the 4-position, the ethoxybenzenesulfonyl group at the 3-position, and the ethyl groups at the 1 and 6-positions would be key functional groups .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the carbonyl group, the ethoxybenzenesulfonyl group, and the ethyl groups. The carbonyl group could undergo reactions such as nucleophilic addition or reduction . The ethoxybenzenesulfonyl group could potentially undergo reactions with nucleophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the ethoxybenzenesulfonyl group could potentially increase its solubility in polar solvents .
Applications De Recherche Scientifique
Synthesis and Characterization Studies have shown innovative synthesis methods for derivatives related to "3-(4-Ethoxybenzenesulfonyl)-1,6-diethyl-1,4-dihydroquinolin-4-one," highlighting their potential in creating novel compounds with diverse applications. For example, the synthesis of quinazolinone derivatives and their antimicrobial activity were explored, indicating a method to create substances with potential pharmaceutical applications (Habib, Hassan, & El‐Mekabaty, 2013).
Antioxidant Properties and Applications Ethoxyquin, a compound related to the chemical structure , has been extensively studied for its antioxidant properties, particularly in the context of animal feed to prevent lipid peroxidation. Research has detailed the mechanisms through which ethoxyquin and its derivatives protect against oxidative stress and their implications for food safety and toxicology (Blaszczyk, Augustyniak, & Skolimowski, 2013).
Chemical Reactions and Mechanisms The chemical reactivity and mechanisms of action of compounds similar to "this compound" have been a focus of several studies. Research into the Lewis acid-promoted reactions of related compounds has provided insights into their potential utility in synthetic chemistry and the development of new synthetic methodologies (Engler & Scheibe, 1998).
Biological Activities and Effects The biological activities of ethoxyquin and related compounds, including their effects on enzymatic activities and potential toxicity, have been investigated to understand their safety and efficacy in various applications. Studies have shown both the beneficial effects of these antioxidants in reducing the toxicity of certain compounds and their potential genotoxic effects, underscoring the importance of comprehensive evaluation for safety (Blaszczyk & Skolimowski, 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(4-ethoxyphenyl)sulfonyl-1,6-diethylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-4-15-7-12-19-18(13-15)21(23)20(14-22(19)5-2)27(24,25)17-10-8-16(9-11-17)26-6-3/h7-14H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFQBGGRURZFRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)OCC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2555844.png)
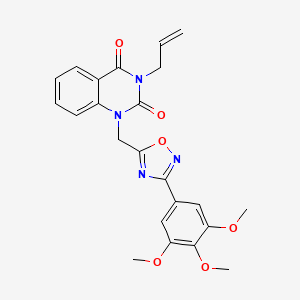
![N-(isochroman-3-ylmethyl)-N,3-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2555847.png)
![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2555848.png)
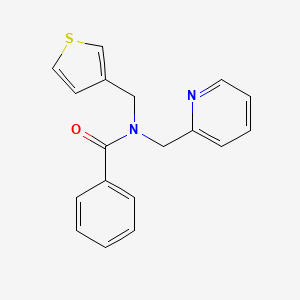
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide](/img/structure/B2555850.png)

![3-[6-oxo-6-(4-pyrimidin-2-ylpiperazin-1-yl)hexyl]-1H-quinazoline-2,4-dione](/img/structure/B2555853.png)
